![molecular formula C14H9F3O2 B062864 3’-(トリフルオロメチル)-[1,1’-ビフェニル]-4-カルボン酸 CAS No. 195457-70-6](/img/structure/B62864.png)

3’-(トリフルオロメチル)-[1,1’-ビフェニル]-4-カルボン酸

概要

説明

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as TFBPC, is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 174-176°C. TFBPC has been studied extensively for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.

科学的研究の応用

有機エレクトロルミネッセンスダイオード(OLED)

3’-(トリフルオロメチル)-[1,1’-ビフェニル]-4-カルボン酸を含む化合物は、青色有機エレクトロルミネッセンスダイオード(OLED)の合成に使用されてきました。 これらの化合物は、高い熱安定性と適切なフロンティアエネルギーレベルを有しており、青色OLEDのホスト材料として適しています .

エレクトロルミネッセンス

これらの化合物でドープされたデバイスのエレクトロルミネッセンス(EL)発光極大は、特定の波長で示され、エレクトロルミネッセンス用途における可能性を示しています .

フッ素化化合物

3’-(トリフルオロメチル)-[1,1’-ビフェニル]-4-カルボン酸中のトリフルオロメチル基は、さまざまな応用分野において重要な役割を果たしています。 このCF3部分のカルコゲンとの関連は、非常に興味深い電子特性と物理化学的特性を持つ新しいフッ素化置換基をもたらします .

トリフルオロメチルセレニル化化合物

トリフルオロメチルセレニル化化合物は、興味深い物理化学的特性を持つ新たな化合物です。 CF3Se基はあまり研究されていませんが、セレニル化化合物は、材料から生命科学に至るまで、さまざまな応用分野で重要な役割を果たしています .

臭素化化合物の合成

3,5-ビス(トリフルオロメチル)ベンゼンの改善され効率的な臭素化が開発されました。 このプロセスには、前駆体臭化物からの潜在的に爆発性のある3,5-ビス(トリフルオロメチル)フェニルグリニャールおよび3-トリフルオロメチルフェニルグリニャール試薬の安全で信頼性の高い調製が含まれます .

Safety and Hazards

3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It may cause respiratory irritation, skin irritation, and serious eye irritation .

作用機序

Target of Action

It’s known that similar compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

It’s known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity and metabolic stability . This can enhance the compound’s interaction with its targets and result in changes at the molecular level .

Biochemical Pathways

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can impact the bioavailability of the compound .

Result of Action

Similar compounds have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are used, requires mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to environmental degradation .

生化学分析

Biochemical Properties

The trifluoromethyl group in 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules

Cellular Effects

Compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals and agrochemicals . Therefore, it is plausible that 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Temporal Effects in Laboratory Settings

Compounds containing a trifluoromethyl group, such as the one in this compound, have been found to possess high thermal stability .

Metabolic Pathways

The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Transport and Distribution

The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest .

Subcellular Localization

The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest, which could potentially influence its subcellular localization .

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPHDUPXVEMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382235 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195457-70-6 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195457-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

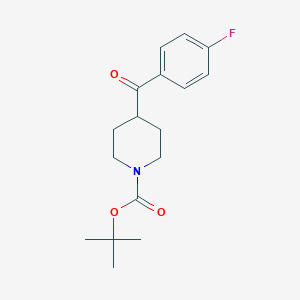

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)